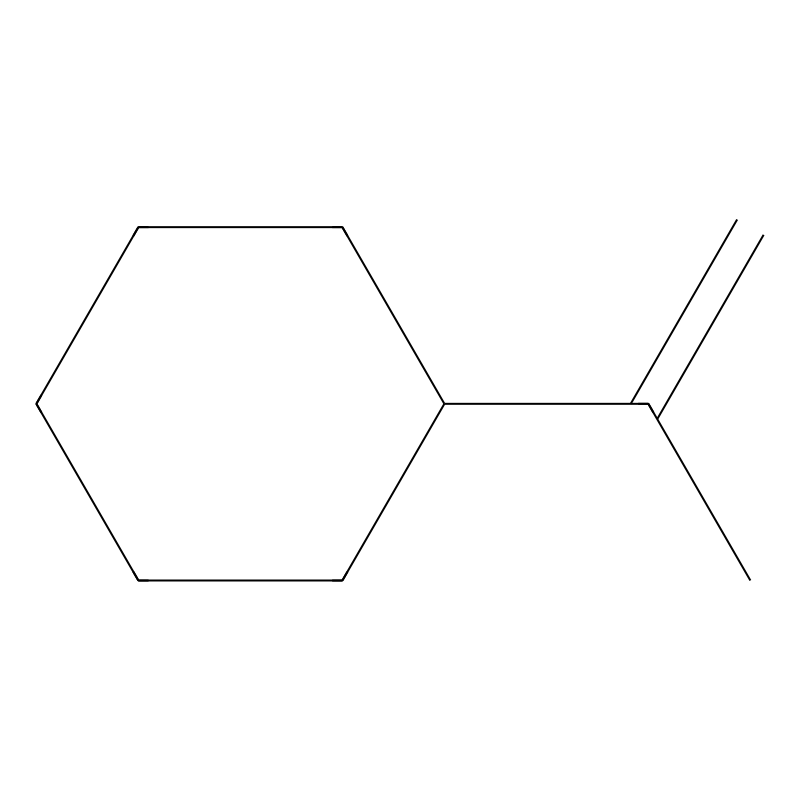Isopropenylcyclohexane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solvent
Field: Industrial Chemistry
Application: Isopropylcyclohexane is primarily used as a solvent. A solvent is a substance that dissolves a solute, resulting in a solution. Solvents can be used to extract soluble compounds from a mixture, the most common example is the extraction of essential oils from plant materials.
Methods: The use of Isopropylcyclohexane as a solvent involves adding it to a mixture to dissolve certain compounds. The solution is then often filtered or evaporated to isolate the desired compound.
Results: The effectiveness of Isopropylcyclohexane as a solvent depends on the compounds being dissolved. It may be particularly effective for non-polar compounds due to its own non-polar nature.
Manufacturing
Field: Industrial Manufacturing
Application: Isopropylcyclohexane can be used in the manufacturing of other chemicals.
Methods: This typically involves chemical reactions where Isopropylcyclohexane is reacted with other substances to produce different compounds.
Results: The specific outcomes and products would depend on the particular reactions being carried out.
Paints and Adhesives
Field: Industrial Applications
Application: Isopropylcyclohexane is used in paints, adhesives, cleaners, and printing inks.
Methods: In these applications, Isopropylcyclohexane is used as a solvent to dissolve other compounds and create a uniform mixture.
Results: The use of Isopropylcyclohexane in these products can help to improve their performance and effectiveness.
Isopropenylcyclohexane is an organic compound characterized by a cyclohexane ring with an isopropenyl group attached. Its chemical formula is , and it features a double bond in the isopropenyl moiety, contributing to its reactivity. This compound is notable for its potential applications in various fields, including organic synthesis and materials science.
- Addition Reactions: The double bond can react with electrophiles, leading to the formation of various substituted products.
- Polymerization: Under certain conditions, isopropenylcyclohexane can participate in polymerization reactions, forming larger macromolecules.
- Oxidation: The compound can be oxidized to yield alcohols or carbonyl compounds, depending on the conditions and reagents used.
Isopropenylcyclohexane can be synthesized through various methods:
- From Cyclohexene: Cyclohexene can be reacted with isopropenyl chloride in the presence of a base to form isopropenylcyclohexane.
- Via Diels-Alder Reactions: The compound can also be synthesized through Diels-Alder reactions involving suitable diene and dienophile pairs.
- From Perillaldehyde: A notable synthesis route involves the conversion of perillaldehyde to 4-isopropenylcyclohexane-1-methanol, which can then be dehydrated to yield isopropenylcyclohexane .
Isopropenylcyclohexane has various applications in:
- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
- Material Science: The compound's reactivity makes it useful in developing polymers and resins.
- Flavor and Fragrance Industry: Similar compounds are often utilized for their aromatic properties, suggesting potential uses in this sector.
Isopropenylcyclohexane shares structural features with several similar compounds. Here are some notable comparisons:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| Cyclohexene | Saturated cycloalkene | Lacks double bond reactivity compared to isopropenylcyclohexane |
| Limonene | Monoterpene with a cyclic structure | Exhibits significant biological activity |
| Perillaldehyde | Aromatic aldehyde with a cycloalkene structure | Precursor for synthesizing isopropenylcyclohexane |
| Isoprene | Simple diene | More reactive due to two double bonds |
Isopropenylcyclohexane's uniqueness lies in its specific structure that combines a cyclohexane ring with an isopropenyl group, allowing it to participate in diverse








